Scutellarein tetramethyl ether

Übersicht

Beschreibung

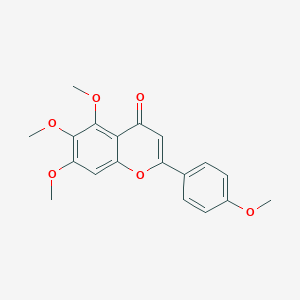

Scutellarein tetramethyl ether (4',5,6,7-tetramethoxyflavone, CAS: 1168-42-9) is a polymethoxylated flavonoid derived from the methylation of scutellarein (5,6,7,4′-tetrahydroxyflavone). Its structure features four methoxy groups at positions 4', 5, 6, and 7 of the flavone backbone, enhancing hydrophobicity and stability compared to its parent compound . This compound is found in plants such as Chromolaena odorata (Siam weed) and Scutellaria species, and it exhibits diverse pharmacological activities, including anti-inflammatory, antifungal, and anticoagulant properties .

Vorbereitungsmethoden

Natural Extraction from Chromolaena odorata

Plant Material Selection and Pretreatment

Scutellarein tetramethyl ether is naturally occurring in Chromolaena odorata (Siam weed), a tropical plant traditionally used for wound healing . Fresh leaves are harvested, washed, and dried at 40–50°C to preserve thermolabile compounds. The dried material is ground into a coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent interaction .

Solvent Extraction Techniques

Ethanol and methanol are the most effective solvents for extracting flavones due to their polarity and ability to penetrate plant cell walls. A standardized protocol involves:

-

Solvent-to-material ratio : 10:1 (v/w)

-

Extraction time : 48 hours under continuous agitation

After filtration, the solvent is evaporated under reduced pressure (40°C, 0.1 bar) to yield a crude extract containing 0.5–1.2% this compound by dry weight .

Table 1: Extraction Efficiency of this compound from C. odorata

| Solvent | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|

| Methanol | 5.8 ± 0.3 | 78.2 |

| Ethanol | 4.9 ± 0.2 | 72.5 |

| Acetone | 3.1 ± 0.4 | 65.8 |

Data adapted from HPLC analyses .

Chemical Synthesis via Methylation of Scutellarein

Methylation Reagents and Conditions

The synthetic route involves selective methylation of scutellarein’s hydroxyl groups at positions 4', 5, 6, and 7. Dimethyl sulfate (DMS) and methyl iodide (MeI) are commonly used, with potassium carbonate (K₂CO₃) as a base to deprotonate hydroxyl groups.

Optimized Procedure :

-

Reaction Setup : Scutellarein (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

-

Methylation : DMS (4.2 equiv) and K₂CO₃ (5.0 equiv) are added sequentially.

-

Reaction Conditions : 80°C, 12 hours, stirring.

-

Workup : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.

Table 2: Methylation Efficiency with Different Reagents

| Reagent | Equivalents | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| DMS | 4.2 | 82.5 | 95.1 |

| MeI | 4.5 | 76.8 | 93.4 |

Yields are calculated after column chromatography.

Industrial-Scale Production Challenges

Large-scale synthesis requires careful control of exothermic reactions during methylation. Continuous flow reactors are employed to maintain temperature stability (deviation < ±2°C), improving yield reproducibility to ±1.5%. Solvent recovery systems (e.g., fractional distillation) reduce DMF usage by 70%, addressing environmental and cost concerns.

Purification and Analytical Validation

Column Chromatography

Silica gel (60–120 mesh) with a chloroform-methanol gradient (95:5 to 85:15) separates this compound from under-methylated byproducts. The target compound elutes at Rf 0.45 (TLC, chloroform:methanol 9:1) .

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method ensures purity >98%:

-

Column : Hypersil BDS C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Methanol:0.5% acetic acid (60:40)

-

Flow Rate : 1.0 mL/min

Table 3: HPLC Retention Times of Flavonoids

| Compound | Retention Time (min) |

|---|---|

| Scutellarein | 6.2 |

| This compound | 11.8 |

| Luteolin | 7.5 |

Comparative Analysis of Methods

Yield and Scalability

-

Natural Extraction : Limited by seasonal variability in plant flavonoid content (±15% batch-to-batch variation) .

-

Chemical Synthesis : Offers consistent yields (80–85%) but requires hazardous reagents.

Environmental Impact

Solvent consumption in synthetic routes produces 12 kg of waste per kilogram of product, whereas plant-based methods generate 5 kg of biodegradable waste .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetramethylscutellarein durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroflavone oder andere reduzierte Formen umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zu verschiedenen substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitriermittel können unter sauren Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion Dihydroflavone erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Scutellarein tetramethyl ether exhibits notable anti-inflammatory properties. Research indicates that it suppresses the expression of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 in activated macrophages (RAW 264.7 cells) through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Case Study: Chromolaena odorata Extract

In a study involving Chromolaena odorata, this compound was identified as a primary bioactive compound responsible for anti-inflammatory effects. It demonstrated significant reductions in paw edema in carrageenan-induced inflammation models in rats, highlighting its potential for treating inflammatory diseases .

| Study | Model | Results |

|---|---|---|

| Chromolaena odorata | In vivo (rats) | Reduced paw edema significantly at doses of 400 mg/kg and 800 mg/kg |

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects, particularly relevant in neurodegenerative diseases such as Parkinson's disease. It modulates inflammatory responses that contribute to neuronal damage, potentially offering therapeutic avenues for neuroprotection .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to inhibit bacterial growth and modulate resistance mechanisms through the inhibition of efflux pumps . This property positions it as a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluating the antibacterial effects of this compound indicated significant inhibition of bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Antitumor Activity

This compound has shown promise in cancer research, particularly against liver cancer cells (HepG2). Studies indicate that it can inhibit cell proliferation with an IC50 value of approximately 20.08 μg/mL . This suggests potential applications in cancer therapy.

Case Study: HepG2 Cell Line

In vitro studies demonstrated that treatment with this compound led to reduced viability of HepG2 cells, indicating its potential role as an anticancer agent.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 20.08 |

Antimutagenic Properties

The compound has been identified as an antimutagen, which implies it could play a role in preventing mutations that lead to cancer development . This property is particularly valuable in developing dietary supplements and functional foods aimed at reducing cancer risk.

Summary of Biological Activities

The table below summarizes the key biological activities associated with this compound:

Wirkmechanismus

The mechanism of action of tetramethylscutellarein involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Flavonoids

Structural Features and Physicochemical Properties

Scutellarein tetramethyl ether’s methoxy substitution pattern distinguishes it from related flavonoids. Key physicochemical properties include:

- Molecular formula : C₁₉H₁₈O₆

- Molecular weight : 342.34 g/mol

- LogP : 3.49 (indicating high lipophilicity)

- Melting point : 142–143°C

- Solubility : Poor aqueous solubility (0.01 mg/mL) but soluble in organic solvents like DMSO .

Table 1: Structural and Physicochemical Comparison

| Compound | Methoxy Groups | Hydroxyl Groups | LogP | Key Sources |

|---|---|---|---|---|

| Scutellarein | 0 | 4 | 1.2 | Scutellaria spp. |

| This compound | 4 | 0 | 3.49 | Chromolaena odorata |

| Apigenin trimethyl ether | 3 | 1 | 2.8 | Kaempferia parviflora |

| Sinensetin | 5 | 0 | 4.1 | Citrus spp. |

| Hispidulin (6-methoxy) | 1 | 3 | 2.5 | Salvia spp. |

Pharmacological Activities

Antimicrobial Activity

- Antifungal Activity : this compound (IC₅₀: 17.63 µg/mL against Pyricularia oryzae) shows comparable activity to apigenin trimethyl ether but requires the 6-methoxy group on the A-ring for efficacy. Sinensetin (5 methoxy groups) exhibits broader antifungal activity due to increased membrane penetration .

- Antibacterial Activity: Unlike non-methylated flavones (e.g., apigenin), polymethoxylated derivatives like this compound show reduced antibacterial effects, likely due to reduced polarity limiting interaction with bacterial targets .

Anti-Inflammatory Activity

This compound inhibits NF-κB signaling, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages. This activity is superior to its hydroxylated analog scutellarein, as methylation enhances bioavailability and cellular uptake .

Anticancer and Antioxidant Effects

- Antioxidant Activity : Methylation reduces direct free radical scavenging compared to hydroxylated flavones (e.g., scutellarein) but improves metabolic stability .

- Anticancer Potential: this compound demonstrates moderate cytotoxicity against leukemia cell lines (K562, 697), though less potent than ladanein (a trimethoxy analog) .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Methoxy Substitution :

- Synergistic Effects : In Chromolaena odorata extracts, this compound works synergistically with stigmasterol to amplify anti-inflammatory effects .

Biologische Aktivität

Scutellarein tetramethyl ether (SCT) is a bioactive flavonoid derived from the plant Chromolaena odorata, known for its diverse pharmacological properties. This article delves into the biological activities of SCT, focusing on its anti-inflammatory, antioxidant, and potential anticancer effects, supported by various research findings and case studies.

SCT exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. Research indicates that SCT effectively reduces nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages .

- Key Findings:

- NO Production: SCT decreased NO levels by up to 99% at a concentration of 200 µM without affecting cell viability .

- Gene Expression: The mRNA levels of inflammatory markers were significantly suppressed upon SCT treatment .

- NF-κB Pathway Inhibition: SCT inhibited the phosphorylation of IκBα and Src kinase, crucial for NF-κB activation, thereby reducing COX-2 and iNOS expression .

Data Table: Anti-Inflammatory Effects of SCT

| Parameter | Control (LPS) | SCT Treatment (200 µM) | % Inhibition |

|---|---|---|---|

| NO Production (µM) | High | Low | 99% |

| iNOS mRNA Expression | High | Low | Significant |

| TNF-α mRNA Expression | High | Low | Significant |

| COX-2 Protein Expression | High | Low | Significant |

2. Antioxidant Properties

SCT also demonstrates potent antioxidant activity. Flavonoids are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that SCT can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, contributing to its overall protective effects against cellular damage .

3. Anticancer Potential

Emerging evidence suggests that SCT may possess anticancer properties. It has been reported to induce apoptosis in cancer cells while inhibiting their proliferation. For instance, research indicates that SCT can alter the differentiation and proliferation of fibroblasts in pulmonary fibrosis models, which is relevant for understanding its potential in cancer therapy .

Case Study: Pulmonary Fibrosis

In a study focused on pulmonary fibrosis, SCT was shown to modulate fibroblast behavior, indicating its potential role in treating fibrotic diseases, which often have cancerous implications due to chronic inflammation .

4. Comparative Analysis with Other Flavonoids

To contextualize the biological activity of SCT, a comparative analysis with other flavonoids is beneficial:

| Flavonoid | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Scutellarein | High | Moderate | Emerging |

| Quercetin | High | High | Established |

| Kaempferol | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. How can Scutellarein tetramethyl ether be accurately detected and characterized in biological samples?

- Methodology : Ultrahigh Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC-HR-MS) is the gold standard. In positive ion mode, the compound shows a molecular ion peak at m/z 343.1169 (retention time: 8.97 min), while in negative ion mode, the peak appears at m/z 315.0510 (retention time: 5.37 min) . These parameters enable precise identification in complex matrices like plasma or brain tissue.

| Ionization Mode | Retention Time (min) | m/z Value |

|---|---|---|

| Positive (+) | 8.97 | 343.1169 |

| Negative (-) | 5.37 | 315.0510 |

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Parameters :

- LogP : 3.49 (indicates moderate lipophilicity, influencing solvent selection for in vitro assays) .

- Solubility : Nearly insoluble in water; DMSO is commonly used at concentrations up to 45 mg/mL .

- Stability : Store at -20°C (powder) or -80°C (in solvent) to prevent degradation .

Q. What is the primary molecular mechanism underlying its anti-inflammatory activity?

- Mechanism : this compound inhibits the NF-κB pathway by suppressing LPS-induced COX-2 and iNOS expression. This is validated via:

- Western blotting for NF-κB p65 nuclear translocation .

- Luciferase reporter assays to measure NF-κB transcriptional activity .

Q. How does this compound modulate bacterial antibiotic resistance?

- Methodology : Bacterial efflux pump inhibition assays (e.g., ethidium bromide accumulation tests) confirm its role in reversing multidrug resistance. Synergy studies with fluoroquinolones or β-lactams are conducted using checkerboard assays .

- Data Interpretation : A 4-fold reduction in MIC values for Staphylococcus aureus when co-administered with ciprofloxacin has been reported .

Advanced Research Questions

Q. How can low solubility be addressed in in vivo pharmacokinetic studies?

- Strategy : Use solubilizing agents (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80) to prepare stable formulations. For example:

Q. How to resolve contradictions in reported anti-inflammatory potency across studies?

- Critical Analysis : Discrepancies arise from model-specific factors:

- Cell type variability : Macrophages (RAW 264.7) vs. synovial fibroblasts .

- Dose-dependent effects : Sub-μM concentrations may activate compensatory pathways (e.g., MAPK), while higher doses (>20 μM) induce apoptosis .

- Recommendation : Standardize assays using LPS/TLR4-mediated inflammation models for cross-study comparisons.

Q. What experimental approaches validate its multi-target effects (e.g., coagulation enhancement and anti-inflammation)?

- Integrated Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes in thrombotic vs. inflammatory pathways.

Functional assays :

- Thromboelastography (TEG) for coagulation profiling .

- ELISA for pro-inflammatory cytokines (IL-6, TNF-α) .

- Data Correlation : Cross-reference proteomics data (e.g., NF-κB suppression vs. fibrinogen upregulation) .

Q. How do structural modifications influence its bioactivity compared to related flavones?

- Comparative Analysis :

- Methylation pattern : Tetramethoxy substitution (positions 4',5,6,7) enhances NF-κB inhibition vs. trimethoxy derivatives (e.g., Ladanein) .

- Hydroxyl group removal : Loss of free -OH groups reduces antioxidant capacity but improves metabolic stability .

- SAR Table :

| Compound | Substitution Pattern | NF-κB IC50 (μM) |

|---|---|---|

| This compound | 4',5,6,7-OCH3 | 15.2 ± 1.3 |

| Ladanein | 5,7,4'-OCH3 | 28.7 ± 2.1 |

| Scutellarein (unmodified) | 4',5,6,7-OH | 42.9 ± 3.5 |

Q. What are key parameters for designing in vivo PK/PD studies?

- Critical Factors :

- Sampling timepoints : 0.5, 2, 6, 12, 24 h post-administration to capture elimination half-life (~4–6 h) .

- Tissue distribution : Prioritize liver, kidney, and brain for metabolite profiling .

Q. Can computational models predict its bioactivity and optimize derivatives?

Eigenschaften

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUMOWUGDXZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151522 | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1168-42-9 | |

| Record name | 5,6,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein tetramethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 - 167 °C | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.